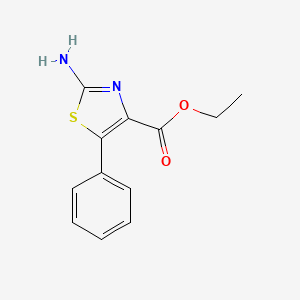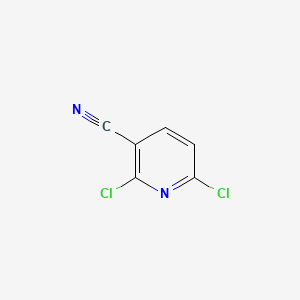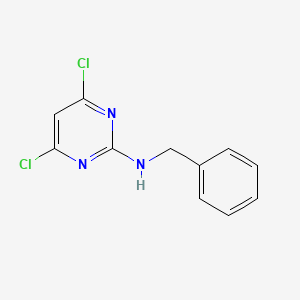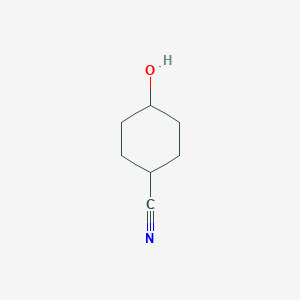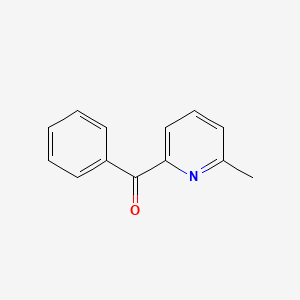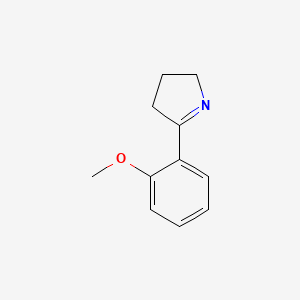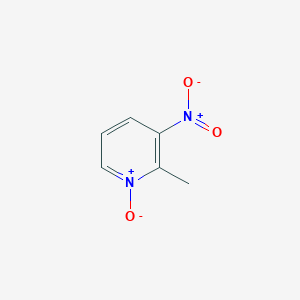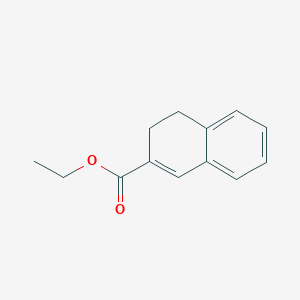![molecular formula C8H12O2 B1315213 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 1074-26-6](/img/structure/B1315213.png)
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Descripción general
Descripción
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is a chemical compound that is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog .
Synthesis Analysis
The synthesis of 7-Oxabicyclo[4.1.0]heptan-2-one involves the oxidation of cyclohexene by dendritic complexes . More detailed information about the synthesis process might be found in specialized literature .Molecular Structure Analysis
The molecular formula of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is C8H14O2 . For a more detailed structural analysis, you may want to refer to resources that provide 2D or 3D molecular structures .Chemical Reactions Analysis
7-Oxabicyclo[4.1.0]heptan-2-one is formed during the oxidation of cyclohexene by dendritic complexes . More detailed information about its chemical reactions might be found in specialized literature .Aplicaciones Científicas De Investigación
Cytotoxic Properties
Research has shown that derivatives of 7-oxabicyclo[2.2.1]heptane, such as dimethyl exo-5,6-oxido-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate, exhibit significant cytotoxicity in tissue culture assays. Modifications to the molecule, including removal of the epoxide, oxygen bridge, or the 2,3 double bond, diminish its cytotoxic activity, indicating the importance of these structural features for its biological activity (Anderson & Dewey, 1977).
Chiral Building Block for Terpenoids
The compound has been utilized as a chiral building block in the synthesis of terpenoids, demonstrating its versatility in organic synthesis. Specifically, enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one has been prepared and applied in the total synthesis of various natural products such as eudesmanes, agarofurans, and norcarotenoids, highlighting its importance in the synthesis of complex molecular architectures (Guangzhe Yu, 2005).
Photoelectron Spectroscopic Investigation
The interaction between the oxygen lone-pair orbitals of ether and α,β-unsaturated ketone functions in similar oxabicyclo compounds has been investigated using photoelectron (PE) spectroscopy. This research provides insights into the electronic structure of these compounds, which is crucial for understanding their reactivity and potential applications in various chemical transformations (Karl Röser et al., 1990).
Gas Electron Diffraction Studies
The molecular structure of 7-oxanorbornane, a related compound, has been studied using gas electron diffraction. These studies have provided detailed information on bond lengths and angles, contributing to a deeper understanding of the structural characteristics of oxabicyclo compounds. Such information is essential for designing new compounds with desired properties and for understanding their behavior in various chemical reactions (Kazuko Oyanagi et al., 1975).
Propiedades
IUPAC Name |
5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-3-5(9)6-7(8)10-6/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQGQRHDOMRUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2C1O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485351 | |
| Record name | 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
CAS RN |
1074-26-6 | |
| Record name | 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



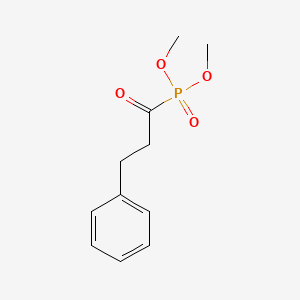
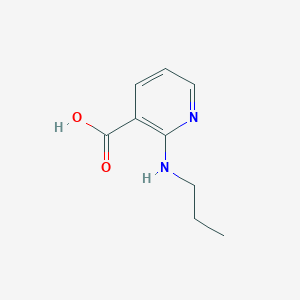
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
